5'-(4-Phenylpiperazine-1-acetyl)-3'-azido-3'-deoxythymidine
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Overview
Description
5’-(4-Phenylpiperazine-1-acetyl)-3’-azido-3’-deoxythymidine is a synthetic compound that combines the structural features of piperazine, azido, and deoxythymidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(4-Phenylpiperazine-1-acetyl)-3’-azido-3’-deoxythymidine typically involves multiple steps:
Acetylation: The starting material, 3’-azido-3’-deoxythymidine, is acetylated using acetic anhydride in the presence of a base such as pyridine.
Piperazine Derivatization: The acetylated product is then reacted with 4-phenylpiperazine under reflux conditions in an appropriate solvent like dichloromethane.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated purification systems, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5’-(4-Phenylpiperazine-1-acetyl)-3’-azido-3’-deoxythymidine can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl group can be substituted with other acyl groups using acylation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various acylated derivatives depending on the acylating agent used.
Scientific Research Applications
5’-(4-Phenylpiperazine-1-acetyl)-3’-azido-3’-deoxythymidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Potential use in the development of pharmaceuticals and diagnostic agents.
Mechanism of Action
The mechanism of action of 5’-(4-Phenylpiperazine-1-acetyl)-3’-azido-3’-deoxythymidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target viral enzymes or cancer cell-specific proteins.
Pathways Involved: It may inhibit viral replication or induce apoptosis in cancer cells through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3’-Azido-3’-deoxythymidine: A known antiviral agent.
4-Phenylpiperazine derivatives: Compounds with various pharmacological activities.
Uniqueness
5’-(4-Phenylpiperazine-1-acetyl)-3’-azido-3’-deoxythymidine is unique due to its combined structural features, which may confer enhanced biological activity and specificity compared to its individual components.
Properties
CAS No. |
125762-96-1 |
---|---|
Molecular Formula |
C22H27N7O5 |
Molecular Weight |
469.5 g/mol |
IUPAC Name |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-(4-phenylpiperazin-1-yl)acetate |
InChI |
InChI=1S/C22H27N7O5/c1-15-12-29(22(32)24-21(15)31)19-11-17(25-26-23)18(34-19)14-33-20(30)13-27-7-9-28(10-8-27)16-5-3-2-4-6-16/h2-6,12,17-19H,7-11,13-14H2,1H3,(H,24,31,32)/t17-,18+,19+/m0/s1 |
InChI Key |
PCEJWNGSDRSKAK-IPMKNSEASA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)CN3CCN(CC3)C4=CC=CC=C4)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)CN3CCN(CC3)C4=CC=CC=C4)N=[N+]=[N-] |
Origin of Product |
United States |
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